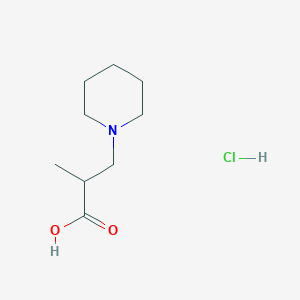![molecular formula C13H13ClN2O3 B6107497 N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine](/img/structure/B6107497.png)
N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine, also known as Cl-IB-MECA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of adenosine A3 receptor agonists and has been shown to have anti-inflammatory, anti-proliferative, and anti-cancer properties. In
科学的研究の応用
N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
This compound has also been shown to have anti-proliferative and anti-cancer properties. It can induce apoptosis in cancer cells and inhibit their growth. This makes it a potential candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.
作用機序
N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine exerts its effects by binding to and activating the adenosine A3 receptor. This receptor is expressed on various cells, including immune cells and cancer cells. Activation of the receptor leads to a cascade of intracellular signaling events that ultimately result in the observed effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit their growth. It can also reduce the production of reactive oxygen species and protect cells from oxidative stress.
実験室実験の利点と制限
One of the advantages of N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine is its specificity for the adenosine A3 receptor. This allows for the selective activation of this receptor without affecting other adenosine receptors. This specificity also allows for the study of the specific effects of adenosine A3 receptor activation.
One limitation of this compound is its solubility. It has low solubility in water and requires the use of organic solvents for its preparation and use in experiments. This can limit its use in certain experiments and applications.
将来の方向性
There are several potential future directions for the study of N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another area of research is the study of the effects of this compound in combination with other drugs or therapies. This could lead to the development of more effective treatments for inflammatory diseases and cancer.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has anti-inflammatory, anti-proliferative, and anti-cancer properties and exerts its effects by binding to and activating the adenosine A3 receptor. This compound has advantages and limitations for lab experiments, and there are several potential future directions for its study.
合成法
N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine is synthesized by reacting 4-chloro-1H-indole with acetic anhydride to form 4-chloro-1H-indol-1-yl acetate. This intermediate is then reacted with beta-alanine in the presence of a base to form this compound. The synthesis method has been optimized to improve the yield and purity of the final product.
特性
IUPAC Name |
3-[[2-(4-chloroindol-1-yl)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c14-10-2-1-3-11-9(10)5-7-16(11)8-12(17)15-6-4-13(18)19/h1-3,5,7H,4,6,8H2,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBDOOBWVGTRCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NCCC(=O)O)C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-{[(4-anilinophenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6107424.png)
![N-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6107433.png)
![{3-(3-chlorobenzyl)-1-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6107436.png)
![N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-3,4-dimethylbenzenesulfonohydrazide](/img/structure/B6107440.png)
![2-amino-7-[4-(2-thienyl)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6107445.png)
![1-[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6107458.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide](/img/structure/B6107469.png)
![methyl N-({1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)-N-methylglycinate](/img/structure/B6107503.png)
![N,2-dimethyl-5-[6-(3-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B6107506.png)
![5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B6107513.png)
![4-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6107518.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide](/img/structure/B6107522.png)